ethyl 4-(1H-indol-3-yl)-4-oxobutanoate
Description
Contextual Significance of Indole-Containing Compounds in Chemical Research
The indole (B1671886) scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered nitrogen-containing pyrrole (B145914) ring, is a cornerstone in chemical and medicinal research. biosynth.comresearchgate.net This structural motif is not only widespread in nature but is also recognized as a "privileged structure" in drug discovery. researchgate.net Its prevalence is due to its ability to interact with a multitude of biological targets, forming the basis for a vast number of natural and synthetic products with a wide array of therapeutic applications. researchgate.net
Indole derivatives are integral to fundamental biological processes. The essential amino acid tryptophan, for example, contains an indole ring and serves as a precursor for vital biomolecules like the neurotransmitter serotonin (B10506) and the hormone melatonin. bohrium.commdpi.com The significance of the indole nucleus extends to the plant kingdom, where indole-3-acetic acid functions as a critical plant hormone. biosynth.com
In the realm of medicine, the indole scaffold is a key component in numerous pharmaceuticals. researchgate.net Historically, the indole alkaloid reserpine (B192253) was used as an antihypertensive and antipsychotic agent. mdpi.com Modern drug development continues to leverage this versatile structure, leading to treatments for various conditions. For instance, indole derivatives are found in drugs for migraines, nausea, and cancer. bohrium.commdpi.com The structural versatility of indoles allows for the design of compounds that can target specific biological pathways, such as inhibiting tubulin polymerization in cancer cells, a mechanism employed by the well-known vinca (B1221190) alkaloids, vinblastine (B1199706) and vincristine (B1662923). mdpi.comeurekaselect.com The ongoing exploration of indole derivatives in drug discovery has yielded a multitude of biologically active compounds with potential applications against cancer, microbial infections, and inflammation. mdpi.comijpsr.comnih.gov
Overview of β-Keto Esters and Their Synthetic Utility
β-Keto esters are a class of organic compounds characterized by the presence of a ketone functional group on the beta carbon relative to an ester group. fiveable.me This unique structural arrangement confers a versatile reactivity that makes them invaluable building blocks in organic synthesis. fiveable.meresearchgate.net They possess both electrophilic and nucleophilic reactive sites, which allows for a wide range of chemical transformations. researchgate.netrsc.org
One of the key features of β-keto esters is the acidity of the protons on the alpha-carbon (the carbon between the two carbonyl groups), which facilitates the formation of an enolate ion. This enolate is a powerful nucleophile and is central to many of their characteristic reactions. fiveable.me β-Keto esters are commonly formed through the Claisen condensation reaction and serve as key intermediates in the synthesis of more complex molecules. fiveable.me
The synthetic utility of β-keto esters is extensive. They are widely used for preparing β-alkylated ketones, esters, and carboxylic acids through sequences of alkylation, hydrolysis, and decarboxylation. nih.gov Their ability to undergo various transformations, including intramolecular cyclizations to form cyclic compounds, makes them crucial for constructing complex molecular frameworks. fiveable.me Furthermore, β-keto esters can be converted into other functional groups through reactions like reduction and hydrolysis. fiveable.me Their importance is highlighted by their role as key intermediates in the synthesis of complex natural products and medicinal compounds. researchgate.netrsc.org The transesterification of β-keto esters is a particularly useful transformation, providing a convenient method for modifying both simple and elaborate esters. rsc.org
Historical Perspective and Evolving Research Landscape of Ethyl 4-(1H-indol-3-yl)-4-oxobutanoate and Related Indole Scaffolds
The research journey of indole scaffolds began with the isolation and study of naturally occurring alkaloids and the recognition of tryptophan's importance. researchgate.net This foundational work spurred extensive investigation into indole chemistry, revealing the vast therapeutic potential of this heterocyclic system. researchgate.net The discovery of early indole-based drugs like the antihypertensive agent reserpine marked a significant milestone, cementing the indole nucleus as a critical pharmacophore. mdpi.com
The evolving research landscape has seen a shift from isolating natural products to the rational design and synthesis of novel indole derivatives for specific therapeutic targets. researchgate.neteurekaselect.com In this context, molecules like this compound and its parent acid, 4-(1H-indol-3-yl)-4-oxobutanoic acid, represent important building blocks. bldpharm.com These structures combine the privileged indole scaffold with the versatile reactivity of a keto-acid or keto-ester side chain.
Recent research demonstrates the continued relevance of these structures. For example, studies have utilized the related isomer, 4-(1H-indol-1-yl)-4-oxobutanoic acid, as a scaffold to be joined with other pharmacologically active molecules, such as podophyllotoxin, to create new hybrid compounds. tandfonline.com These new derivatives have been evaluated for their antitumor activities, with some showing the ability to induce apoptosis in drug-resistant cancer cell lines by arresting the cell cycle. tandfonline.com This research exemplifies the modern approach of using established indole-based building blocks to develop novel therapeutic agents with improved or targeted efficacy, continuing the long history of the indole scaffold as a source of medicinal innovation. tandfonline.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(1H-indol-3-yl)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-2-18-14(17)8-7-13(16)11-9-15-12-6-4-3-5-10(11)12/h3-6,9,15H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCHRYLOXWMPGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of Ethyl 4 1h Indol 3 Yl 4 Oxobutanoate
Reactivity of the Indole (B1671886) Nucleus
The indole ring is an electron-rich aromatic system, which typically undergoes electrophilic substitution, primarily at the C3 position. However, in ethyl 4-(1H-indol-3-yl)-4-oxobutanoate, the C3 position is substituted with an acyl group. This substituent acts as a deactivating group, diminishing the nucleophilicity of the pyrrole (B145914) ring and directing subsequent electrophilic attacks to other positions. The indole nitrogen, possessing a lone pair of electrons and an acidic proton, also serves as a key site for nucleophilic reactions.
Electrophilic Aromatic Substitution Reactions
With the C3 position blocked and deactivated by the carbonyl group, electrophilic aromatic substitution (EAS) on the this compound nucleus is expected to occur at either the C2 position of the pyrrole ring or at one of the positions on the benzene (B151609) ring (C4, C5, C6, or C7). The precise location of substitution is influenced by the specific reaction conditions and the nature of the electrophile.
One of the classic EAS reactions for indoles is the Vilsmeier-Haack reaction, which introduces a formyl group onto the ring. chemistrysteps.comorganic-chemistry.org While typically occurring at C3, in 3-substituted indoles, formylation can be directed to the C2 position. The Vilsmeier reagent, a chloromethyleniminium salt, is a relatively weak electrophile that preferentially reacts with electron-rich heterocyclic systems. sid.irsemanticscholar.org
Similarly, Friedel-Crafts acylation, another important EAS reaction, can introduce an additional acyl group. acs.orgnih.gov The reaction of 3-acylindoles with acyl chlorides or anhydrides in the presence of a Lewis acid can lead to di-acylated products. organic-chemistry.orgthieme-connect.comresearchgate.net The regioselectivity of this reaction can be influenced by the choice of Lewis acid and reaction conditions. nih.gov
Table 1: Representative Electrophilic Aromatic Substitution Reactions on 3-Acylindoles
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1-(Phenylsulfonyl)indole | Acetic anhydride, AlCl₃, CH₂Cl₂ | 3-Acetyl-1-(phenylsulfonyl)indole | 95% | researchgate.net |
| Indole | Benzoyl chloride, Et₂AlCl, CH₂Cl₂ | 3-Benzoylindole | 85% | organic-chemistry.org |
| 2,3,3-Trimethyl-3H-indole | Vilsmeier Reagent (POCl₃/DMF) | 2-(1,3-Diformylallyl) derivative | - | sid.ir |
Nucleophilic Additions and Substitutions
The nitrogen atom of the indole ring in this compound is the primary center for nucleophilic reactivity. The N-H proton is weakly acidic and can be removed by a suitable base (e.g., sodium hydride, potassium hydroxide) to generate an indolide anion. This anion is a potent nucleophile and readily participates in substitution reactions with various electrophiles, such as alkyl halides, leading to N-alkylated indole derivatives. nih.govorganic-chemistry.orgmdpi.comnih.gov This N-alkylation is often a highly efficient and regioselective process, as competing C-alkylation at the C2 position is less favorable. organic-chemistry.org
Transformations Involving the β-Keto Ester Moiety
The β-keto ester functional group is renowned for its synthetic versatility, stemming from the reactivity of both the ketone and ester components, as well as the acidic α-protons situated between the two carbonyl groups.
Enolization and Related Chemistry
The methylene group (C2 of the butanoate chain) flanked by two carbonyl groups in this compound is acidic, leading to the formation of a stable enolate anion in the presence of a base. This enolate exists in equilibrium with its keto and enol tautomers. The formation of the enolate is fundamental to many reactions of β-keto esters, such as alkylation and acylation at the α-carbon, although these fall outside the specified outline. The enol form itself can participate in various reactions, but its primary importance lies in mediating the reactivity of the α-position.
Reactions at the Carbonyl and Ester Groups
The two carbonyl groups of the β-keto ester moiety exhibit distinct reactivities. The ketone carbonyl is generally more electrophilic than the ester carbonyl and can be selectively targeted by nucleophilic reducing agents.
Reduction of the Ketone: The ketonic carbonyl group can be selectively reduced to a secondary alcohol using mild hydride reagents like sodium borohydride (NaBH₄). researchgate.netresearchgate.netmasterorganicchemistry.comcommonorganicchemistry.comlibretexts.org This reaction is typically performed in a protic solvent such as methanol or ethanol and proceeds chemoselectively, leaving the ester group and the indole nucleus intact under controlled conditions. The resulting product, ethyl 4-hydroxy-4-(1H-indol-3-yl)butanoate, is a key intermediate for further transformations, including cyclization. More vigorous reduction conditions or stronger reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the ester, yielding a diol. Catalytic hydrogenation can also be employed to reduce the keto group, or under harsher conditions, to hydrogenate the indole ring itself. nih.govlibretexts.org
Reactions of the Ester: The ethyl ester group can undergo hydrolysis to the corresponding carboxylic acid under either acidic or basic conditions. It can also be converted to other esters via transesterification or to amides by reaction with amines. These standard transformations further enhance the synthetic utility of the molecule.
Table 2: Representative Reductions of β-Keto Esters
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Aromatic and Aliphatic Keto Esters | NaBH₄, MeOH, rt | Corresponding Diols | High | researchgate.net |
| Ethyl benzoylacetate | NaBH₄, MeOH, rt, 30 min | 1-Phenylpropane-1,3-diol | Quantitative | researchgate.net |
| Ethyl 4-chloro-3-oxobutanoate | Baker's Yeast | (S)-Ethyl 4-chloro-3-hydroxybutanoate | - | libretexts.org |
Intramolecular Cyclization and Annulation Reactions
The strategic placement of the indole nucleus and the β-keto ester moiety in this compound makes it an ideal precursor for the synthesis of fused polycyclic systems through intramolecular reactions. rsc.orgucla.edumdpi.comencyclopedia.pubchemtube3d.com
Pictet-Spengler Reaction: The Pictet-Spengler reaction is a powerful method for constructing tetrahydro-β-carboline ring systems, which are core structures in many indole alkaloids. nih.govebrary.netnih.govwikipedia.orgarkat-usa.org The classical reaction involves the condensation of a tryptamine (or a related β-indolylethylamine) with an aldehyde or ketone. This compound can be converted into a suitable precursor for this reaction. For instance, reductive amination of the ketone function with ammonia or a primary amine, using a reducing agent like sodium cyanoborohydride, would yield the corresponding γ-amino ester. libretexts.orgwikipedia.orgnih.govlibretexts.orgmasterorganicchemistry.com This intermediate, possessing the requisite β-indolylethylamine framework (after reduction of the ester to the primary alcohol and further manipulation), could then be cyclized with an appropriate carbonyl compound to furnish a substituted tetrahydro-β-carboline.
Fischer Indole Synthesis: The ketone functionality also allows for the application of the Fischer indole synthesis. wikipedia.orgbyjus.comjk-sci.comalfa-chemistry.com Treatment of this compound with a substituted phenylhydrazine under acidic conditions would first form a phenylhydrazone. This intermediate could then undergo the characteristic nih.govnih.gov-sigmatropic rearrangement and subsequent cyclization. This reaction would not form a simple fused ring but would construct a new indole ring system attached to the original indole moiety, leading to complex, poly-heterocyclic structures.
Table 3: Key Cyclization Reactions Relevant to the Subject Compound
| Reaction Name | Typical Precursors | Product Type | Mechanistic Notes | Reference |
|---|---|---|---|---|
| Pictet-Spengler Reaction | Tryptamine and an aldehyde/ketone | Tetrahydro-β-carboline | Acid-catalyzed condensation followed by intramolecular electrophilic substitution. | nih.govwikipedia.org |
| Fischer Indole Synthesis | Phenylhydrazine and an aldehyde/ketone | Substituted Indole | Acid-catalyzed formation of a hydrazone, followed by a nih.govnih.gov-sigmatropic rearrangement. | wikipedia.orgbyjus.com |
Formation of Fused Heterocyclic Ring Systems
While no specific examples of fused heterocyclic ring system formation starting directly from this compound have been documented in the reviewed literature, the structure of this compound suggests its potential as a precursor for various heterocyclic systems. Based on the known reactivity of 3-acylindoles, several plausible synthetic routes can be proposed.
Potential Cyclization Reactions:
Fischer Indole Synthesis Analogue: The carbonyl group in the butanoate chain could potentially participate in an intramolecular Fischer-type cyclization under acidic conditions, possibly leading to the formation of a carbazole skeleton. This would likely require the presence of a hydrazine derivative to form the necessary hydrazone intermediate.
Pictet-Spengler Type Reactions: While a classic Pictet-Spengler reaction involves an activated C-2 position of the indole, variations of this reaction could potentially be employed. For instance, reaction with an appropriate aldehyde or ketone could lead to the formation of a six-membered ring fused to the indole core.
Palladium-Catalyzed Cyclizations: Modern synthetic methods often employ palladium catalysis for the formation of C-C and C-N bonds. Intramolecular cyclization of a suitably functionalized this compound derivative could provide access to a variety of fused systems.
A hypothetical reaction scheme for the formation of a carbazole derivative is presented below.
| Reactant | Reagent | Product | Conditions |
| This compound | Phenylhydrazine | Hypothetical Carbazole Derivative | Acid catalyst, Heat |
It is important to reiterate that this is a theoretical pathway, and experimental validation is required.
Elucidation of Reaction Mechanisms
A thorough understanding of the reaction mechanisms is crucial for controlling the outcome of chemical transformations. For this compound, the elucidation of such mechanisms would require a combination of kinetic studies and the identification of transient species.
Kinetic Studies of Reaction Pathways
No kinetic studies specifically investigating the reaction pathways of this compound have been reported. Such studies would be invaluable for determining the rate-determining steps of its reactions and for optimizing reaction conditions.
Hypothetical Kinetic Study Design:
A kinetic study of a potential cyclization reaction could involve monitoring the disappearance of the starting material and the appearance of the product over time using techniques such as HPLC or NMR spectroscopy. By varying the concentrations of reactants and catalysts, the order of the reaction with respect to each component could be determined, providing insights into the molecularity of the rate-determining step.
| Parameter | Method of Determination | Information Gained |
| Reaction Rate | Monitoring concentration changes over time (HPLC, NMR) | Overall speed of the reaction |
| Order of Reaction | Varying reactant/catalyst concentrations | Molecularity of the rate-determining step |
| Activation Energy | Measuring rate constants at different temperatures | Energy barrier of the reaction |
Identification of Intermediates and Transition States
The direct observation and characterization of reaction intermediates and transition states are challenging due to their transient nature. However, a combination of spectroscopic techniques and computational methods can provide valuable information.
Methods for Identifying Intermediates:
Spectroscopic Techniques: Low-temperature NMR or trapping experiments could potentially be used to isolate and characterize reactive intermediates. In a trapping experiment, a reactive species is added to the reaction mixture to intercept a short-lived intermediate, forming a more stable, characterizable product.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model the reaction pathway, calculate the energies of potential intermediates and transition states, and predict their geometries. This can provide a theoretical framework for understanding the reaction mechanism.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone in the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms.
1H and 13C NMR for Structural Assignment of Products and Intermediates
While a complete, publicly available, peer-reviewed dataset for the 1H and 13C NMR spectra of ethyl 4-(1H-indol-3-yl)-4-oxobutanoate is not readily accessible in the searched literature, the expected spectral features can be predicted based on the known chemical shifts of similar indole (B1671886) and butanoate derivatives.
Predicted ¹H NMR Spectral Data: The proton NMR spectrum is anticipated to show distinct signals corresponding to the protons of the indole ring, the ethyl group, and the butanoate chain. The aromatic region would display complex multiplets for the protons on the benzene (B151609) ring of the indole moiety. A characteristic signal for the N-H proton of the indole ring is also expected, typically as a broad singlet. The methylene protons of the ethyl ester would appear as a quartet, coupled to the methyl protons which would present as a triplet. The two methylene groups of the butanoate chain would likely appear as distinct triplets.
Predicted ¹³C NMR Spectral Data: The carbon-13 NMR spectrum is expected to provide key insights into the carbon framework of the molecule. A database entry on SpectraBase confirms the existence of a ¹³C NMR spectrum for "4-(1H-indol-3-yl)-4-keto-butyric acid ethyl ester," an alternative name for the target compound, although the specific chemical shift values are not provided. It is anticipated that the spectrum would show signals for the carbonyl carbons of the ketone and the ester, the sp²-hybridized carbons of the indole ring, and the sp³-hybridized carbons of the ethyl and butanoate moieties.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Indole N-H | Broad singlet | - |
| Indole aromatic CH | Multiplets | 110-140 |
| Indole C=C | - | 100-140 |
| C=O (ketone) | - | 190-200 |
| CH₂ (next to ketone) | Triplet | 30-40 |
| CH₂ (next to ester) | Triplet | 25-35 |
| C=O (ester) | - | 170-180 |
| O-CH₂ (ethyl) | Quartet | 60-65 |
| CH₃ (ethyl) | Triplet | 10-15 |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)
To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, a suite of two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity of the butanoate chain and the spin systems within the indole ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish the direct one-bond correlations between protons and the carbons they are attached to, allowing for the definitive assignment of carbon signals based on their corresponding proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying long-range (two- or three-bond) correlations between protons and carbons. It would be instrumental in confirming the connection of the butanoyl chain to the C3 position of the indole ring and the linkage of the ethyl group to the ester oxygen.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the through-space relationships between different parts of the molecule, further solidifying the three-dimensional structure.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₄H₁₅NO₃), the expected exact mass would be calculated and compared with the experimental value to confirm the molecular formula with high confidence.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
| Fragment Ion | Predicted m/z | Description |
| [M-C₂H₅O]⁺ | 198.08 | Loss of the ethoxy group from the ester. |
| [M-C₂H₅OH]⁺ | 197.07 | Loss of ethanol. |
| [C₈H₆N]⁺ | 116.05 | Fragment corresponding to the indole moiety. |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretch of the indole, the C=O stretches of the ketone and the ester, and the C-O stretch of the ester. The aromatic C-H and C=C stretching vibrations of the indole ring would also be present.
Raman spectroscopy, being complementary to IR, would also provide information about the molecular vibrations. The symmetric vibrations and those of non-polar bonds often give rise to strong Raman signals. The indole ring vibrations are expected to be particularly prominent in the Raman spectrum.
| Functional Group | Predicted IR Absorption (cm⁻¹) | Vibrational Mode |
| N-H (indole) | 3300-3500 | Stretching |
| C-H (aromatic) | 3000-3100 | Stretching |
| C-H (aliphatic) | 2850-3000 | Stretching |
| C=O (ketone) | 1680-1700 | Stretching |
| C=O (ester) | 1735-1750 | Stretching |
| C=C (aromatic) | 1450-1600 | Stretching |
| C-O (ester) | 1000-1300 | Stretching |
Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules containing chromophores. The indole nucleus in this compound acts as a chromophore, exhibiting characteristic electronic transitions. The absorption of UV radiation promotes electrons from lower energy molecular orbitals (typically π orbitals) to higher energy molecular orbitals (typically π* orbitals).
The UV-Vis spectrum of the indole chromophore is primarily characterized by two main absorption bands, designated as the 1La and 1Lb bands, arising from π → π* transitions. The 1Lb band, which is sensitive to the polarity of the solvent, typically appears at longer wavelengths (around 270-290 nm), while the more intense 1La band is found at shorter wavelengths (around 210-220 nm).
The presence of a carbonyl group conjugated with the indole ring at the C-3 position in this compound is expected to influence these electronic transitions. The acyl group acts as an auxochrome and extends the conjugation of the π-system. This extension of conjugation generally leads to a bathochromic (red) shift of the absorption maxima to longer wavelengths. This is because the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced.
In addition to the π → π* transitions of the indole ring, the carbonyl group itself can exhibit a weak n → π* transition. However, this transition is often obscured by the much stronger π → π* absorptions of the aromatic system.
| Expected Electronic Transition | Typical Wavelength Range (λmax, nm) | Nature of Transition |
|---|---|---|
| 1La band (Indole) | 215 - 230 | π → π* |
| 1Lb band (Indole, red-shifted) | 280 - 310 | π → π* |
| Carbonyl Conjugation Band | 240 - 260 | π → π* |
| Carbonyl n → π* | > 300 (weak) | n → π* |
Computational and Theoretical Studies5.1. Quantum Chemical Calculations E.g., Density Functional Theory, Dft 5.1.1. Geometry Optimization and Electronic Structure Analysis5.1.2. Vibrational Frequencies and Spectroscopic Property Prediction5.2. Frontier Molecular Orbital Fmo Analysis Homo Lumo for Reactivity Prediction5.3. Reaction Mechanism Modeling and Energy Barrier Calculations5.4. Molecular Dynamics Md Simulations for Conformational and Dynamic Behavior5.5. Quantitative Structure Property Relationships Qspr
While computational studies have been conducted on other indole (B1671886) derivatives, the specific data required to populate the requested sections for ethyl 4-(1H-indol-3-yl)-4-oxobutanoate, including data tables and detailed research findings, remains absent from the available scientific literature.
Applications in Advanced Organic Synthesis and Materials Chemistry
Synthetic Building Block for Complex Natural Product Scaffolds
The indole (B1671886) ring is a privileged scaffold found in over 4,100 different alkaloids, many of which exhibit potent biological activities. encyclopedia.pubnih.gov Compounds like ethyl 4-(1H-indol-3-yl)-4-oxobutanoate serve as key starting materials for accessing these intricate molecular architectures.
Indole alkaloids are a major class of natural products, with many demonstrating significant pharmacological properties, such as the anti-tumor agents vincristine (B1662923) and vinblastine (B1199706). encyclopedia.pubnih.gov The synthesis of these complex molecules often relies on the modular assembly from simpler, functionalized indole precursors. nih.gov The structure of this compound, which is closely related to indole-3-butyric acid, is an ideal starting point for building the core structures of various alkaloids. google.comquora.com For instance, the butyric acid side chain can be manipulated and cyclized to form the additional rings characteristic of polycyclic indole alkaloids like aspidospermidine (B1197254) and the anti-tumor agent staurosporinone. zenodo.orgresearchgate.net Synthetic strategies often involve the reduction of the ketone and subsequent cyclization reactions to construct the elaborate frameworks of these natural products. quora.com
The reactivity of the indole nucleus and the side chain in this compound allows it to serve as a versatile intermediate in the preparation of a diverse array of complex heterocyclic compounds. researchgate.netnih.gov The indole core can undergo reactions like Friedel-Crafts alkylation or multicomponent reactions to build larger, polynuclear systems. nih.govnih.gov Research has demonstrated the synthesis of various fused indole systems, which are valued for their potential applications in pharmaceuticals, agrochemicals, and functional materials. nih.gov For example, indole carboxylates are used as precursors to synthesize oxazino[4,3-a]indole cores, which exhibit a range of biological activities. nih.gov
| Heterocyclic System | Synthetic Approach | Potential Application | Reference |
|---|---|---|---|
| Tetrahydrocarbolines | Multicomponent reaction of indoles, formaldehyde, and amines | Pharmaceuticals | nih.gov |
| Oxazino[4,3-a]indoles | Intramolecular cyclization of N-substituted indole-2-carboxylates | Bioactive compounds, functional materials | nih.gov |
| Spiro[indoline-3,4'-pyrano] derivatives | One-pot three-component reaction involving indole-2,3-diones | Novel spirocycles | researchgate.net |
| [c]-Annelated Carbazoles | Intramolecular Diels-Alder reaction of pyrano[4,3-b]indol-3-ones | Complex alkaloid synthesis | zenodo.org |
Role in the Development of Novel Catalytic Systems
While research into using this compound itself as a direct component of catalytic systems is an emerging area, the broader class of indole derivatives has attracted significant attention for the design of specialized ligands for metal-catalyzed reactions. nih.govnih.govpreprints.org The indole scaffold can be incorporated into ligands to modulate the steric and electronic properties of a metal center, thereby influencing the activity and selectivity of a catalyst. nih.gov
For instance, indole-substituted N-heterocyclic carbenes (NHCs) have been successfully used as ligands in copper and palladium catalysis for reactions like C-C and C-N bond formations. nih.govmdpi.com Similarly, indolyl-based pincer ligands have been synthesized and complexed with palladium to create catalysts for Suzuki cross-coupling reactions. mdpi.com These examples highlight the potential for indole derivatives to act as crucial components in the development of novel and more efficient catalytic systems for green and sustainable chemistry. researchgate.netnih.govepa.gov
Contribution to the Synthesis of Functional Organic Materials
The indole moiety is known for its unique photophysical properties, making its derivatives, including this compound, valuable for creating functional organic materials. nih.gov Fused indole derivatives have been researched for their use as organic dyes in applications like dye-sensitized solar cells (DSSCs). nih.gov Furthermore, indole derivatives are recognized for their fluorescence properties, suggesting their potential use as fluorometric and colorimetric probes for analytical and biological applications. nih.gov
In one study, copolymers of polyaniline (PANI) and indole were synthesized via chemical oxidative polymerization. The resulting materials demonstrated notable antituberculosis and antimalarial activities, showcasing the role of indole-containing polymers as functional materials with significant biological applications.
| Aniline-to-Indole Ratio | Polydispersity Index (PDI) | Noted Biological Activity |
|---|---|---|
| 1:1 | 1.530 | Antituberculosis, Antimalarial |
| 1:2 | 1.130 | |
| 2:1 | 1.532 |
Asymmetric Synthesis and Chiral Induction Using Derivatives
Asymmetric synthesis, the creation of chiral molecules in an enantiomerically pure form, is crucial in modern chemistry, particularly for pharmaceuticals. The indole framework is a key component in many chiral catalysts, ligands, and bioactive natural products. nih.govnih.gov Derivatives of this compound can be employed in strategies for asymmetric synthesis and chiral induction.
One major approach is the catalytic asymmetric dearomatization of indoles to produce chiral indolenines and indolines, which are valuable structural motifs. nih.gov Chiral phosphoric acids, for example, have been used to catalyze the reaction of indoles with various electrophiles to construct complex chiral molecules with high enantioselectivity. nih.govnih.gov The chiral pool approach, which uses readily available chiral molecules like the amino acid tryptophan, is another powerful strategy for synthesizing natural products with indole-derived frameworks. mdpi.com The inherent chirality of the starting material is used to guide the stereochemical outcome of subsequent reactions. mdpi.com Furthermore, methods have been developed for the palladium-catalyzed asymmetric hydrogenation of in-situ generated indoles to afford optically active indolines with excellent enantioselectivity (up to 96% ee). dicp.ac.cn These methodologies demonstrate the potential to transform simple indole precursors into valuable, optically active compounds. researchgate.net
Exploration of Biological Activities and Molecular Mechanisms in Vitro and in Silico
Structure-Activity Relationship (SAR) Studies for Bioactive Analogues
Structure-Activity Relationship (SAR) studies on analogues of ethyl 4-(1H-indol-3-yl)-4-oxobutanoate have been crucial in identifying the key structural features required for biological activity. The core structure can be divided into three main regions for modification: the indole (B1671886) ring, the butanoate linker, and the terminal ethyl ester group. Research on related indole-3-glyoxylamides, which share the indole-keto-amide backbone, has shown that modifications at these positions significantly influence their potency as tubulin polymerization inhibitors.
Key SAR findings from related indole derivatives include:
The Indole N1 Position : Substitution at the N1 position of the indole ring with groups like a 4-chlorobenzyl moiety has been shown to enhance cytotoxic effects in certain cancer cell lines. ajprd.com
The Indole C2 and C5 Positions : Attaching aryl groups at the C2 position or various tethers at the C5 position of the indole nucleus can modulate anticancer activity. ajprd.com For instance, a series of C5-tethered Indolyl-3-glyoxylamide derivatives showed potent cytotoxic activity against prostate (DU145), lung (A549), and colon (HCT-15) cancer cell lines. ajprd.com
The Terminal Group : Replacing the ethyl ester of the subject compound with various substituted amide groups, as seen in indole-3-glyoxylamides, is a critical determinant of activity. The nature of the N-substituent on the glyoxylamide portion dramatically impacts tubulin polymerization inhibition. acs.org
Table 1: SAR Insights from Bioactive Analogues
| Compound Class | Modification Site | Observed Effect on Bioactivity | Target/Assay |
| Indole-3-glyoxylamides | Indole N1-substituent | Potentiation of tubulin polymerization inhibition | Tubulin Polymerization |
| Indole-3-glyoxylamides | Indole C5-tether | Modulation of cytotoxicity | Cancer Cell Lines (DU145, A549) ajprd.com |
| Indole-3-glyoxylamides | Terminal Amide Group | Critical for activity and potency | Tubulin Polymerization acs.org |
| Isatins (Indole-2,3-diones) | Overall Molecule | Increased hydrophobicity correlates with increased potency | Carboxylesterase Inhibition acs.orgnih.gov |
Molecular Docking and Computational Ligand-Target Interaction Studies
In silico methods, particularly molecular docking, have been instrumental in predicting and rationalizing the biological activities of indole-based compounds by simulating their interaction with protein targets at a molecular level.
Molecular docking studies predict the binding affinity of a ligand to a target protein, typically expressed as a docking score in kcal/mol. For analogues of this compound, these studies have predicted interactions with a range of targets. For example, a study on N-alkyl/aryl-2-aryl indol-3-yl glyoxylamides identified a derivative, 2-[2-(4-chlorophenyl)-1H-indol-3-yl]-2-oxo-N-propylacetamide, as having a high binding affinity for the MDM2 receptor. researchgate.net In another study, newly synthesized indole derivatives bearing heterocyclic moieties were docked against microbial enzymes, with one compound showing a minimum binding energy of -11.5 kcal/mol against UDP-N-acetylmuramate-l-alanine ligase (MurC). nih.gov
Table 2: Predicted Binding Affinities of Analogue Indole Derivatives
| Analogue Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) |
| Indole-based diaza-sulphonamides | JAK-3 Protein | Not specified, but identified as potentially capable inhibitors semanticscholar.org |
| Indole ethylamine derivatives | PPARα | High binding affinity observed nih.gov |
| Indole-3-acetate | VEGFR-2 | CHEMPLP score: 49.89 arinbjorn.is |
| Indole derivatives with heterocyclic moieties | MurC Ligase | -11.5 nih.gov |
| Indole derivatives with heterocyclic moieties | Human lanosterol 14α-demethylase | -8.5 nih.gov |
Beyond predicting affinity, docking studies elucidate the specific binding mode of a ligand within a protein's active site, identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
For derivatives sharing the indole core, several key interactions have been reported:
Tubulin Interaction : A podophyllotoxin derivative of 4-(1H-indol-1-yl)-4-oxobutanoic acid was shown to form stable hydrogen bonds with the amino acid residues ARG-158 and HIS-406 at the colchicine binding site of tubulin. tandfonline.com
Kinase Inhibition : The binding of indole-3-acetate to the ATP-binding cavity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is stabilized by hydrogen bonds with key residues CYS-919 and ASP-1046. arinbjorn.is
Multi-target Interactions : A complex 2-thioxo-4-thiazolidinone derivative containing the 1H-indol-3-ylmethylene moiety was predicted to form stable complexes with lysosomal protective protein (LPP) and Thromboxane-A synthase (TXAS). mdpi.com The binding with LPP was mediated by two hydrogen bonds involving Trp132 and Cys479, supplemented by numerous hydrophobic interactions from the indole core. mdpi.com
These studies collectively suggest that the indole ring frequently participates in hydrophobic or pi-stacking interactions, while the keto and ester/amide functionalities of the side chain act as crucial hydrogen bond acceptors or donors, anchoring the molecule to the protein's active site.
In Vitro Cellular Mechanism Studies (excluding clinical trials)
In vitro studies on analogues provide direct evidence of their effects on cellular processes, corroborating the predictions from computational models.
Many indole derivatives exhibit potent antiproliferative activity by inducing apoptosis (programmed cell death) in cancer cells. The mechanisms are often multifaceted and target key cellular pathways.
Cell Cycle Arrest : A study on 4-(1H-indol-1-yl)-4-oxobutanoic acid spliced with podophyllotoxin found that the most active compound induced apoptosis in drug-resistant lung cancer cells (A549/DDP) by causing a delay in the G2/M phase of the cell cycle. tandfonline.com
Mitochondrial Apoptosis Pathway : A novel indole derivative, LWX-473, was found to overcome glucocorticoid resistance in leukemia cells by inducing apoptosis through the mitochondrial pathway. imrpress.comimrpress.com This involves the activation of key executioner proteins like Caspase-3 and Caspase-9, and the cleavage of Poly (ADP-ribose) polymerase (PARP). imrpress.com
Microtubule Disruption : Indolyl-chalcone derivatives have been shown to trigger apoptosis in mesothelioma cells by causing aberrant tubulin polymerization, leading to deregulation of microtubule-associated proteins. nih.gov This mechanism is also central to the activity of indole-3-glyoxylamides. ajprd.com
Table 3: Pro-Apoptotic Mechanisms of Indole Analogues in Cancer Cells
| Analogue Type | Cell Line | Mechanism of Action |
| 4-(1H-indol-1-yl)-4-oxobutanoic acid derivative | A549/DDP (Lung Cancer) | G2/M cell cycle arrest tandfonline.com |
| Indole derivative LWX-473 | Jurkat (Leukemia) | Activation of mitochondrial pathway, Caspase-3/9 activation, PARP cleavage imrpress.comimrpress.com |
| Indolyl-chalcone derivatives | Mesothelioma Cells | Aberrant tubulin polymerization nih.gov |
The indole scaffold is a privileged structure for designing enzyme inhibitors, particularly for protein kinases and hydrolases, which are critical targets in various diseases.
Protein Kinase Inhibition : The indole nucleus is a core component of many kinase inhibitors. A notable example is the compound AEB071, a 3-(1H-indol-3-yl) derivative, which was identified as a potent and selective inhibitor of classical and novel protein kinase C (PKC) isotypes. nih.gov Its binding mode in the active site of PKCα has been confirmed by X-ray crystallography. nih.gov Furthermore, computational studies have shown that simple indole derivatives like indole-3-acetate can inhibit VEGFR-2, a key receptor tyrosine kinase in angiogenesis. arinbjorn.is
Hydrolase Inhibition : The indole-2,3-dione (isatin) scaffold has been shown to produce potent and specific inhibitors of carboxylesterases (CEs), a family of hydrolase enzymes responsible for the metabolism of many ester-containing drugs. acs.orgnih.gov This suggests that the keto-ester functionality of this compound could potentially interact with similar hydrolases.
Receptor Binding and Signaling Pathway Analysis
Detailed studies concerning the specific receptor binding affinities and subsequent signaling pathway modulations by this compound have not been reported in the accessible scientific literature. The characterization of a compound's interaction with specific receptors is a critical step in understanding its pharmacological profile. This typically involves a battery of in vitro assays, such as radioligand binding assays, to determine the affinity and selectivity of the compound for a panel of receptors, ion channels, and transporters.
Furthermore, once a primary target is identified, subsequent studies are necessary to elucidate the downstream signaling pathways that are activated or inhibited. Techniques such as reporter gene assays, Western blotting to detect phosphorylation of key signaling proteins, and measurements of second messenger levels (e.g., cAMP, Ca2+) are commonly employed. The absence of such data for this compound means its molecular mechanism of action remains speculative and would require dedicated future research.
In Silico Screening and Virtual Library Design
Computational, or in silico, methods are powerful tools in modern drug discovery, enabling the prediction of a compound's biological activity and the design of new, more potent derivatives. These techniques include molecular docking, virtual screening of compound libraries against a biological target, and the development of quantitative structure-activity relationship (QSAR) models.
A thorough search of scientific databases indicates that no specific in silico screening studies have been published for this compound. Such studies would involve docking the compound into the binding sites of various proteins to predict its potential biological targets.
Similarly, there is no available information on the use of this compound as a scaffold for the design of virtual libraries. This process typically involves creating a large, diverse collection of virtual compounds based on a core chemical structure, which are then computationally screened for their predicted activity against one or more targets. The aim is to identify promising candidates for synthesis and subsequent biological testing. The lack of such studies for this specific compound limits the rational design of new derivatives with potentially enhanced biological activities.
Design, Synthesis, and Characterization of Derivatives and Analogues
Modifications of the Ester Group
The ethyl ester group in ethyl 4-(1H-indol-3-yl)-4-oxobutanoate is a primary target for modification to create libraries of new compounds with diverse properties. A prevalent strategy is the conversion of the ester into a wide range of amides, known as indolyl glyoxylamides or oxoacetamides. researchgate.netajprd.comnih.gov This transformation is typically achieved through aminolysis, where the ethyl ester reacts with a primary or secondary amine, often after conversion to a more reactive intermediate like an acid chloride. researchgate.net
This modification significantly impacts the molecule's physicochemical properties, such as hydrogen bonding capacity, polarity, and metabolic stability. nih.govnih.gov The resulting N-substituted amides can be designed to interact with specific biological targets. For instance, studies have shown that synthesizing indolyl oxoacetamide analogues and evaluating them for activities like pancreatic lipase (B570770) inhibition can lead to the identification of potent enzyme inhibitors. researchgate.netnih.govresearchgate.net
Another advanced design strategy involves the use of bioisosteres to replace the ester group. nih.govsci-hub.se Bioisosteres are functional groups with similar steric and electronic properties that can mimic the original group while potentially improving metabolic stability or target binding. nih.govdrugdesign.org Heterocyclic rings, such as certain azoles, have been explored as replacements for esters to create analogues with enhanced resistance to degradation by esterase enzymes. nih.gov
Table 1: Examples of Amide Derivatives from Ester Modification
This table is based on the common synthetic route of converting indolyl glyoxylic esters to amides.
| Amine Reactant | Resulting Amide Derivative Structure | Research Focus | Reference |
| Various Substituted Anilines | Indole-3-acetamides | Antihyperglycemic and Antioxidant Agents | nih.gov |
| N-Alkyl/Aryl Amines | N-Alkyl/Aryl-2-aryl-indol-3-yl glyoxylamides | Anticancer Agents | ajprd.com |
| Amino Acids | Indol-3-yl-glyoxylamide-amino acid conjugates | Bioactive Marine Natural Product Analogues | nih.gov |
| Quinazolinone-based amines | Indolyl oxoacetamide–quinazolinone hybrids | Pancreatic Lipase Inhibitors | researchgate.net |
Substituent Effects on the Indole (B1671886) Ring
The electronic and steric properties of the indole ring can be fine-tuned by introducing substituents at various positions, which in turn influences the biological activity of the resulting derivatives. The most accessible positions for substitution on the indole nucleus are generally C3, N1, C2, and the positions on the benzene (B151609) ring (C4, C5, C6, and C7). nih.gov Since the core structure is an indole-3-yl derivative, modifications often target the remaining positions.
Research into structure-activity relationships (SAR) has provided detailed insights:
N1-Position: Substitution at the indole nitrogen (N1) can significantly alter the molecule's properties. For example, attaching a 4-chlorobenzyl group at N1 is a feature of the potent tubulin polymerization inhibitor, Indibulin. ajprd.com However, in other contexts, such as for benzodiazepine (B76468) receptor ligands, a free N-H group is considered essential for activity, as N1-methylation leads to inactive compounds. mdpi.com
C5-Position: This position is frequently modified. The introduction of electron-withdrawing groups like nitro (NO₂) or chloro (Cl) has been shown to enhance binding affinity for certain receptors, with the effect being dependent on the other substituents in the molecule. mdpi.com Conversely, for other targets, electron-donating groups like methoxy (B1213986) (OCH₃) may be favorable.
C4, C6, and C7-Positions: The effect of substitution at these positions can be profound. In one study on CysLT1 antagonists, substitution at the C4 position of the indole ring was found to be the least favorable for activity, while substitution at the C7 position with a methoxy group was the most favorable. researchgate.net Halogen substitutions (e.g., fluorine) at various positions have also been shown to be more potent than chlorine in certain series of compounds. researchgate.net
Table 2: Summary of Substituent Effects on the Indole Ring
| Position of Substitution | Type of Substituent | Observed Effect on Activity | Reference |
|---|---|---|---|
| N1 | Methyl group | Abolished activity for BzR ligands | mdpi.com |
| N1 | 4-Chlorobenzyl group | Key feature for potent anticancer activity | ajprd.com |
| C5 | Nitro (NO₂), Chloro (Cl) | Increased affinity for BzR, dependent on other substituents | mdpi.com |
| C4 | Various | Least favorable position for CysLT1 antagonist activity | researchgate.net |
| C7 | Methoxy (OCH₃) | Most favorable position for CysLT1 antagonist activity | researchgate.net |
Introduction of Chirality and Stereochemical Control
The introduction of stereocenters into the derivatives of this compound is a critical strategy for developing selective therapeutic agents. Biological systems are inherently chiral, and different enantiomers of a drug can have vastly different pharmacological activities. Catalytic asymmetric synthesis is a powerful tool for accessing optically active indole derivatives with high enantioselectivity. nih.govacs.org
Key approaches for introducing chirality include:
Asymmetric Friedel-Crafts Reactions: This method involves the reaction of indoles with electrophiles in the presence of a chiral catalyst (either a metal complex or an organocatalyst) to produce chiral indole derivatives with high enantiomeric excess (ee). nih.gov
Stereoselective Reduction: The ketone group in the butanoate side chain is a prime target for stereoselective reduction to a secondary alcohol. This can be achieved using chiral reducing agents or through catalytic transfer hydrogenation. For example, the enantioselective reduction of related oxoesters like ethyl 4-chloro-3-oxobutanoate has been accomplished using microbial aldehyde reductases, yielding the corresponding chiral hydroxybutanoate with high molar yield and enantiomeric excess. nih.gov Similarly, Brønsted acid-catalyzed transfer hydrogenation of 3H-indoles using a Hantzsch ester provides an efficient, metal-free route to optically active indolines. organic-chemistry.org
Catalytic N-Acylation: Chiral isothiourea catalysts have been used for the asymmetric N-acylation of N-aminoindoles, producing N-N axially chiral indole derivatives with high yields and enantioselectivities. rsc.org
Table 3: Methods for Stereochemical Control in Indole Derivative Synthesis
| Asymmetric Method | Catalyst/Reagent | Type of Chirality Introduced | Achieved Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Friedel-Crafts Reaction | Chiral Spiro-Phosphoric Acid (SPA) | Stereogenic center at the α-position | Up to 98% ee | nih.gov |
| Transfer Hydrogenation | Chiral Brønsted Acid | Chiral Indolines | Up to 97% ee | organic-chemistry.org |
| N-Acylation | Chiral Isothiourea (ITU) | N-N Axial Chirality | High enantioselectivities | rsc.org |
Hybrid Molecules Incorporating Other Pharmacophores
A modern drug design strategy involves creating hybrid molecules that combine the indole scaffold with other known pharmacophores. nih.govnih.govmdpi.com A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. By linking the this compound framework (or its derivatives) to another pharmacologically active moiety, it is possible to create multifunctional molecules with potentially synergistic or novel activities. mdpi.comnih.gov
The synthesis of these hybrids often involves linking the two fragments via a stable covalent bond, such as a C-C bond formed through an amidoalkylation reaction. nih.gov This approach has been used to synthesize hybrid compounds containing both indole and hydantoin (B18101) moieties. nih.gov Other examples include the creation of indolyl oxoacetamide–quinazolinone hybrids, which were designed and tested as potential inhibitors of pancreatic lipase. researchgate.net The indole portion can serve as an anchor or a recognition element, while the attached pharmacophore provides an additional mode of interaction with the target protein or a different target altogether. nih.govamanote.com
Table 4: Examples of Indole-Based Hybrid Molecules
| Incorporated Pharmacophore | Linkage Type | Synthetic Strategy | Potential Application/Target | Reference |
|---|---|---|---|---|
| Hydantoin | Direct C-C bond | One-pot amidoalkylation reaction | Plant growth regulation | nih.gov |
| Quinazolinone | Amide bond | Condensation reaction | Pancreatic lipase inhibition | researchgate.net |
| Benzimidazole | 1,2,3-Triazole linker | Click chemistry | Anticancer activity | openmedicinalchemistryjournal.comresearchgate.net |
Future Perspectives and Emerging Research Directions
Development of Highly Efficient and Sustainable Synthetic Methodologies
The classical synthesis of ethyl 4-(1H-indol-3-yl)-4-oxobutanoate typically involves the Friedel-Crafts acylation of indole (B1671886). nih.gov However, these methods often rely on stoichiometric amounts of Lewis acids and halogenated solvents, posing environmental and sustainability challenges. rug.nl Emerging research is focused on developing greener, more efficient synthetic routes.
Modern approaches aim to minimize waste and energy consumption while maximizing yield and selectivity. Key areas of development include:
Organocatalysis: The use of metal-free organic molecules as catalysts is a promising sustainable alternative. For instance, 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) has been demonstrated as an effective nucleophilic catalyst for the C3-acylation of indoles, proceeding through a key N-acyl-amidine intermediate. acs.org
Photoredox Catalysis: Visible-light-mediated reactions represent a frontier in green chemistry. Methodologies combining palladium and photoredox catalysis can achieve C-H activation of enamines under mild conditions to produce indole derivatives, generating only H₂ as a byproduct. researchgate.net
Multicomponent Reactions (MCRs): Innovative MCRs that assemble the indole core from simple, inexpensive starting materials in a single pot are being developed. An Ugi MCR followed by an acid-induced cyclization can produce functionalized indoles under mild conditions in sustainable solvents like ethanol, significantly reducing the environmental footprint compared to traditional methods. rug.nlrsc.org
Biocatalysis: The use of enzymes, such as carbonyl reductases, offers high stereoselectivity for producing chiral derivatives. While often applied to reduce the keto group, as in the synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate, engineered enzymes could be developed for other transformations in the synthesis of indole-based compounds. nih.govnih.govkoreascience.kr
Table 1: Comparison of Synthetic Methodologies for Indole Acylation and Functionalization
| Methodology | Catalyst/Reagent | Key Advantages | Relevant Findings |
|---|---|---|---|
| Traditional Friedel-Crafts | Lewis Acids (e.g., AlCl₃, TiCl₄) | Well-established, versatile | Effective for acylating unsubstituted indole with various agents. nih.gov |
| Organocatalysis | 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) | Metal-free, high yields, regioselective | Acts as a nucleophilic catalyst for C3-acylation. acs.org |
| Palladium Catalysis | Pd(OAc)₂ / 2,2'-bipyridine | High efficiency for free (N-H) indoles | Enables acylation using nitriles as the acyl source. acs.org |
| Multicomponent Synthesis | None (Acid-induced cyclization) | High atom economy, mild conditions, sustainable solvent (ethanol) | De novo assembly of the indole core from simple precursors. rug.nlrsc.org |
| Photoredox Catalysis | Iridium(III) photosensitizer / Cobaloxime catalyst | Oxidant-free, mild conditions, H₂ as byproduct | Transforms N-aryl enamines into indoles via a radical course. researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design of novel analogues of this compound. researchgate.net These computational tools can navigate the vast chemical space to identify molecules with enhanced biological activity, better physicochemical properties, and improved synthetic accessibility. nih.govspringernature.com
Key applications of AI/ML in this context include:
Generative Models: Deep learning architectures, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on libraries of known indole derivatives. nih.gov These models can then generate novel molecular structures that retain the core indole-3-ketoester scaffold but feature optimized substituents for specific biological targets.
Property Prediction: ML models can be trained to predict various properties, including bioactivity against a specific target, absorption, distribution, metabolism, and excretion (ADME) profiles. mdpi.com This allows for the in silico filtering of vast numbers of virtual compounds, prioritizing those with the highest probability of success for synthesis and testing.
Computer-Aided Synthesis Planning (CASP): AI-driven retrosynthesis tools can analyze a designed molecule and propose the most efficient and viable synthetic pathways. nih.gov This accelerates the "make" phase of the drug discovery cycle by identifying optimal reactions and starting materials. nih.gov
Table 2: Applications of AI/ML in the Design of Indole-Based Compounds
| AI/ML Application | Technique/Model | Objective | Potential Impact on this compound Research |
|---|---|---|---|
| De Novo Design | Recurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs) | Generate novel molecular structures with desired properties. | Creation of new analogues with potentially higher efficacy or novel biological activity. nih.gov |
| Property Prediction | Deep Neural Networks (DNNs), Support Vector Machines (SVM) | Predict biological activity, toxicity, and ADMET properties. | Prioritize the synthesis of candidates with favorable drug-like profiles. mdpi.com |
| Synthesis Planning | Template-based models, Sequence-to-sequence models | Predict reaction outcomes and devise optimal synthetic routes. | Accelerate the synthesis of newly designed analogues. nih.gov |
| Catalyst Discovery | Machine Learning Potentials, Regression Models | Identify optimal catalysts and reaction conditions for sustainable synthesis. | Enhance the efficiency and sustainability of manufacturing processes. mdpi.com |
High-Throughput Screening and Combinatorial Chemistry for New Lead Identification
To unlock the full therapeutic potential of the this compound scaffold, high-throughput screening (HTS) of combinatorial libraries is an essential strategy. slideshare.net Combinatorial chemistry allows for the rapid synthesis of a large number of structurally related compounds, which can then be efficiently tested for biological activity. researchgate.netslideshare.net
The process involves several key steps:
Library Design: A combinatorial library is designed around the core structure of this compound. Variations would be introduced at several points, such as substitutions on the indole ring (R¹), modifications to the butanoate chain (R²), and alterations of the ethyl ester group (R³).
Solid-Phase or Solution-Phase Synthesis: The designed library is synthesized using techniques like split-and-mix or parallel synthesis to generate a large diversity of molecules efficiently. slideshare.net
High-Throughput Screening (HTS): The library is screened against a panel of biological targets (e.g., enzymes, receptors) using automated, miniaturized assays. This allows for the rapid identification of "hits"—compounds that exhibit activity against a specific target. slideshare.net
Hit-to-Lead Optimization: The identified hits serve as starting points for further medicinal chemistry efforts to develop potent and selective lead compounds.
A particularly advanced approach is dynamic combinatorial chemistry (DCC), where a library of compounds exists in equilibrium. nih.gov The addition of a biological target can shift the equilibrium to amplify the concentration of the best-binding compound, facilitating its identification. nih.gov
Table 3: Illustrative Combinatorial Library Design Based on the this compound Scaffold
| Variable Position | Core Scaffold | R¹ (Indole Substituent) | R² (Chain Modification) | R³ (Ester Group) |
|---|---|---|---|---|
| Example 1 | Indole-3-keto-butanoate | 5-Fluoro | -CH₂- | Methyl |
| Example 2 | Indole-3-keto-butanoate | 6-Chloro | -CH(CH₃)- | Isopropyl |
| Example 3 | Indole-3-keto-butanoate | 7-Methoxy | -CH₂-CH₂- | Benzyl |
| Example 4 | Indole-3-keto-butanoate | N-Methyl | -CH₂- | tert-Butyl |
Advanced Mechanistic Insights through Operando Spectroscopic Techniques
A profound understanding of the reaction mechanism is crucial for optimizing the synthesis of this compound. While classical studies have outlined the general pathways of Friedel-Crafts acylation, nih.gov advanced operando spectroscopic techniques, which monitor the reaction as it happens, can provide unprecedented detail.
These techniques, coupled with computational studies, can elucidate:
Catalyst-Substrate Interactions: Operando IR or Raman spectroscopy can track the interaction between the indole, the acylating agent, and the catalyst in real-time. This can help confirm the role of intermediates, such as the N-acyl-amidine complex proposed in DBN-catalyzed reactions. acs.org
Identification of Transient Intermediates: Techniques like operando NMR spectroscopy or rapid-sampling mass spectrometry can detect and characterize short-lived intermediates that are critical to the catalytic cycle but invisible to conventional analysis. In palladium-catalyzed acylations, this could involve identifying cationic palladium complexes. acs.org
Kinetic Profiling: By monitoring the concentration of reactants, intermediates, and products over time, detailed kinetic models can be constructed. This information is invaluable for optimizing reaction conditions like temperature, pressure, and catalyst loading.
Computational Modeling (DFT): Density Functional Theory (DFT) calculations complement experimental data by modeling transition states and reaction energy profiles. researchgate.netnih.gov This can help rationalize observed regioselectivity (e.g., C3 vs. N-acylation) and enantioselectivity in asymmetric variants. nih.govnih.gov
Exploration of Novel Biological Targets and Therapeutic Modalities (In Vitro/In Silico)
The indole scaffold is a well-known pharmacophore present in numerous approved drugs and bioactive molecules, with activities ranging from anticancer to anti-neurodegenerative. nih.govnih.gov Future research will leverage in silico and in vitro methods to explore novel biological targets for this compound and its derivatives, moving beyond currently known applications.
Emerging areas of exploration include:
In Silico Target Prediction and Repurposing: Computational approaches like reverse docking and pharmacophore screening can be used to screen the structure of this compound against databases of known protein structures. nih.gov This can identify unexpected potential targets. For instance, in silico analyses have successfully identified potential targets like vascular endothelial growth factor receptor 2 (VEGFR-2) for other oxindole (B195798) scaffolds. nih.gov
In Vitro Validation: Hits from computational screening must be validated experimentally. This involves synthesizing the compound and testing its activity in biochemical assays (e.g., enzyme inhibition) and cell-based assays (e.g., cytotoxicity against cancer cell lines, anti-inflammatory effects). mdpi.comresearchgate.net Studies on similar indole-based compounds have demonstrated activity against targets like epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2). mdpi.com
Exploration of New Therapeutic Modalities: The indole-3-ketoester scaffold could be investigated for its potential in emerging therapeutic areas. The decline in the number of novel biological targets entering the R&D pipeline underscores the need for such exploration. lek.com This could include investigating its role in modulating protein-protein interactions, targeting metabolic pathways in cancer, or acting on novel receptors in the central nervous system. nih.govlek.com
Table 4: Potential Novel Biological Targets for Indole-3-Ketoester Scaffolds
| Potential Target Class | Specific Example(s) | Therapeutic Area | Rationale/Supporting Evidence |
|---|---|---|---|
| Receptor Tyrosine Kinases | VEGFR-2, EGFR | Oncology | Oxindole and indole scaffolds are known inhibitors of various kinases. nih.govmdpi.comnih.gov |
| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Neurodegenerative Diseases | Tryptophan-derived indole amides are potent BChE inhibitors. nih.gov |
| Inflammatory Enzymes | Cyclooxygenase-2 (COX-2) | Inflammation, Oncology | Indole-based compounds have shown COX-2 inhibitory activity. mdpi.com |
| Nuclear Receptors | Estrogen Receptor (ER) | Oncology | Indole-3-carbinol, a related compound, modulates estrogen metabolism and has direct antitumor effects. nih.gov |
| Serotonin (B10506) Receptors | 5-HT₆ Receptor | Cognitive Disorders | Indole-based antagonists of 5-HT₆R have shown pro-cognitive benefits. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
